

Synthesis of Ethyl 2-(benzylideneamino)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(benzylideneamino)acetate

Cat. No.: B019807

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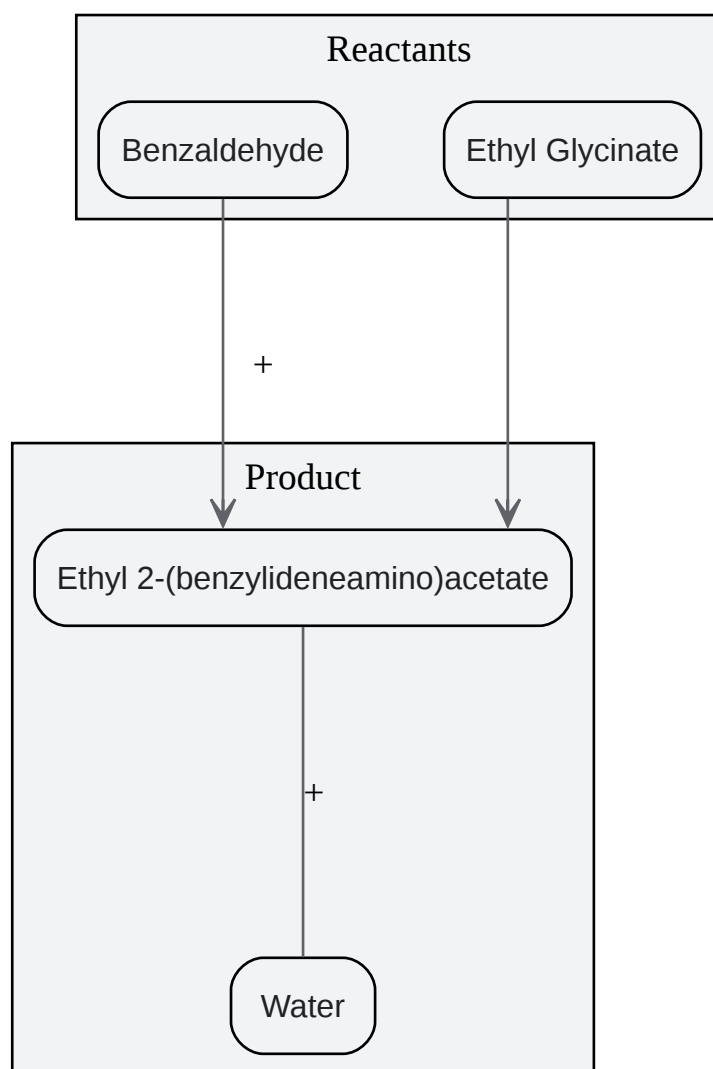
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **Ethyl 2-(benzylideneamino)acetate**, a Schiff base formed from the condensation of benzaldehyde and ethyl glycinate. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and organic synthesis.

Reaction Scheme and Mechanism

The synthesis of **Ethyl 2-(benzylideneamino)acetate** proceeds via a nucleophilic addition-elimination reaction, also known as a condensation reaction, between the primary amine of ethyl glycinate and the carbonyl group of benzaldehyde. The reaction is typically carried out in an alcoholic solvent and can be catalyzed by either acid or base, or in some cases, proceed under neutral conditions. The overall reaction is reversible.

Reaction Scheme:

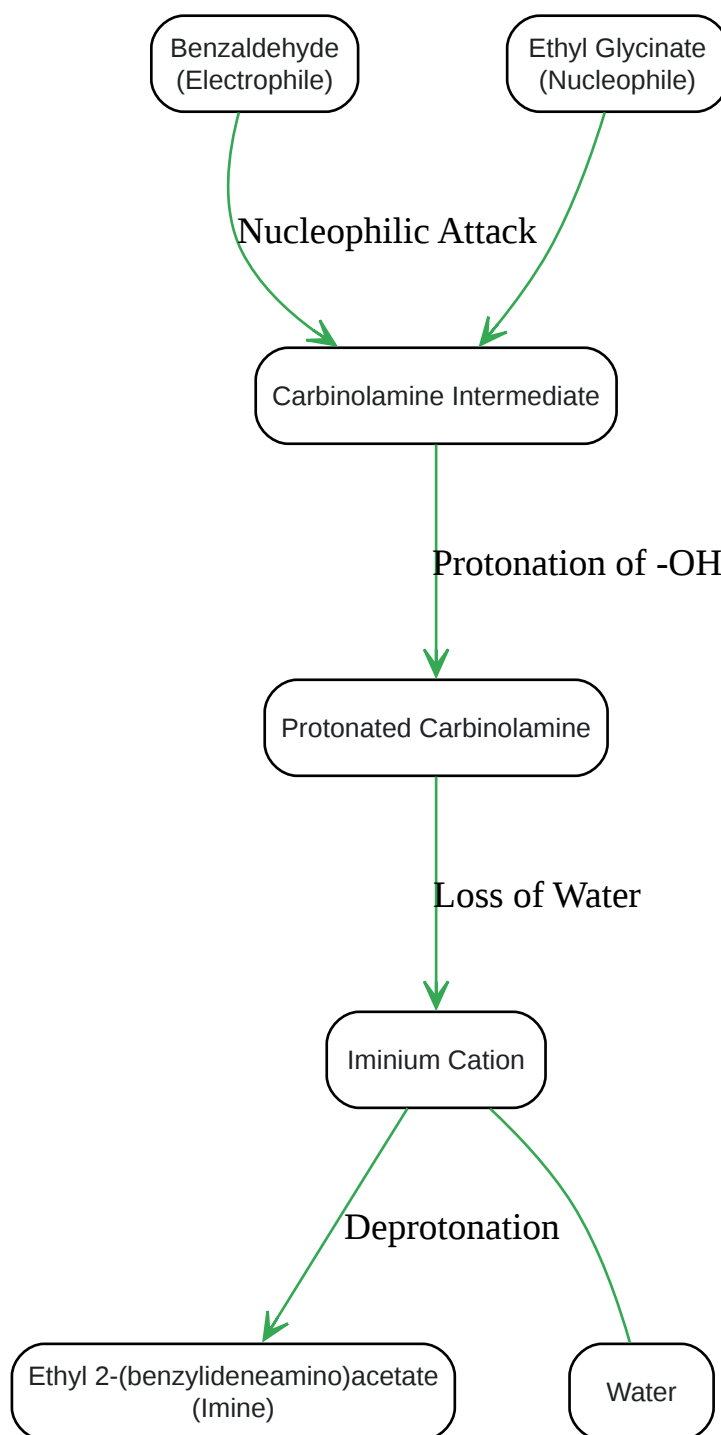


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Caption: Overall reaction for the synthesis of **Ethyl 2-(benzylideneamino)acetate**.

The mechanism of this Schiff base formation involves two main stages: the formation of a carbinolamine intermediate followed by its dehydration to the imine product.

Mechanism of Formation:



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Caption: Stepwise mechanism of Schiff base formation.

Experimental Protocols

Several methods for the synthesis of Schiff bases from amino acids or their esters and aldehydes have been reported. Below are two representative protocols adapted for the synthesis of **Ethyl 2-(benzylideneamino)acetate**.

Protocol 1: Neutral Conditions in Ethanol

This protocol is a straightforward method that relies on the inherent reactivity of the starting materials.

Materials:

- Ethyl glycinate hydrochloride
- Benzaldehyde
- Triethylamine (or other suitable base)
- Absolute Ethanol

Procedure:

- In a round-bottom flask, dissolve ethyl glycinate hydrochloride in absolute ethanol.
- Add an equimolar amount of triethylamine to neutralize the hydrochloride and liberate the free ethyl glycinate.
- To this solution, add an equimolar amount of freshly distilled benzaldehyde.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the triethylamine hydrochloride precipitate can be removed by filtration.
- The filtrate, containing the product, is concentrated under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Base-Catalyzed Synthesis

The use of a base catalyst can accelerate the reaction.^[1]

Materials:

- Ethyl glycinate
- Benzaldehyde
- Potassium hydroxide (catalytic amount)
- Methanol or Ethanol

Procedure:

- Dissolve ethyl glycinate and a catalytic amount of potassium hydroxide in methanol or ethanol in a round-bottom flask.^[1]
- Add an equimolar amount of benzaldehyde to the solution.
- Stir the mixture at room temperature for a specified period (e.g., 1.5 hours) or until completion as monitored by TLC.^[1]
- The product may precipitate from the solution upon formation or after cooling.
- Collect the solid product by vacuum filtration and wash with cold solvent to remove unreacted starting materials.
- The product can be further purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for **Ethyl 2-(benzylideneamino)acetate**.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C ₁₁ H ₁₃ NO ₂
Molecular Weight	191.23 g/mol
Appearance	Expected to be a solid or oil
CAS Number	40682-54-0

Table 2: Expected Yield

Parameter	Value	Reference
Yield	65-70%	Based on similar Schiff base syntheses. [1] [2]

Table 3: Spectroscopic Data (Predicted)

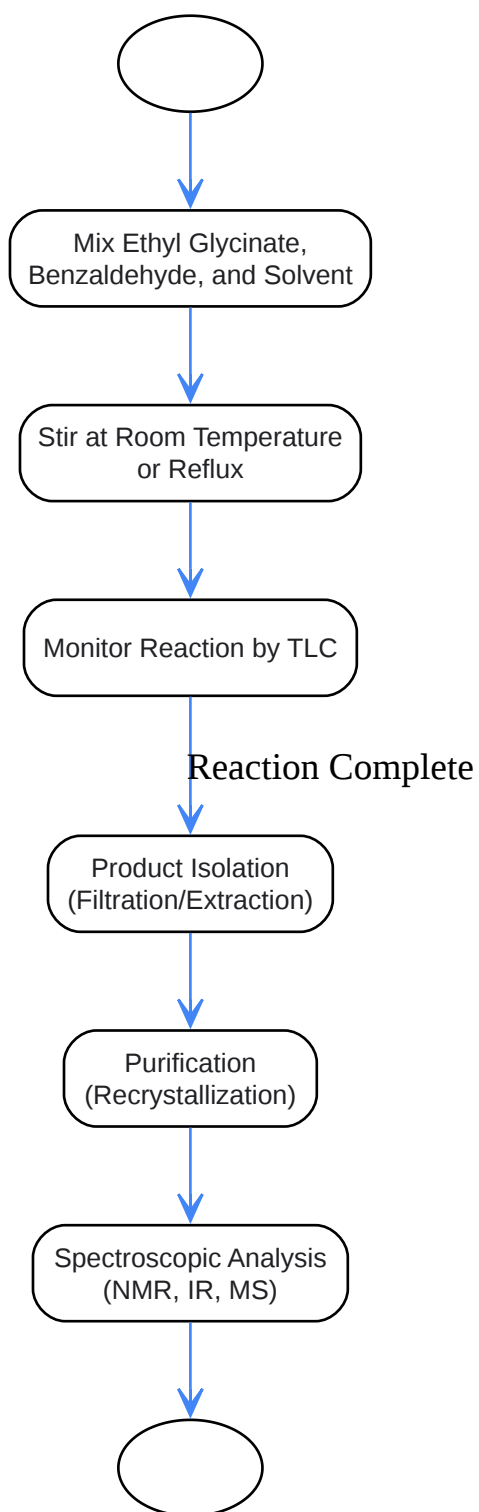
While a complete set of published spectra for this specific compound is not readily available, the following table outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Technique	Expected Peaks/Signals
¹ H NMR	δ 8.3-8.5 (s, 1H, -N=CH-), δ 7.2-7.8 (m, 5H, Ar-H), δ 4.2-4.4 (q, 2H, -O-CH ₂ -CH ₃), δ 4.1-4.3 (s, 2H, -N-CH ₂ -CO-), δ 1.2-1.4 (t, 3H, -O-CH ₂ -CH ₃)
¹³ C NMR	δ ~170 (C=O), δ ~163 (C=N), δ ~136 (Ar-C), δ ~131, ~129, ~128 (Ar-CH), δ ~61 (-O-CH ₂ -), δ ~60 (-N-CH ₂ -), δ ~14 (-CH ₃)
IR (cm ⁻¹)	~1740 (C=O, ester), ~1640 (C=N, imine), ~3050 (Ar C-H), ~2980 (Aliphatic C-H)
Mass Spec (m/z)	191 [M] ⁺ , fragments corresponding to the loss of -OCH ₂ CH ₃ , -COOCH ₂ CH ₃ , and fragments of the benzylidene group.

Experimental Workflow and Logic

The synthesis and characterization of **Ethyl 2-(benzylideneamino)acetate** follow a logical progression from reaction setup to product verification.

Experimental Workflow:



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Caption: A typical workflow for the synthesis and characterization of the target compound.

This guide provides a foundational understanding for the synthesis of **Ethyl 2-(benzylideneamino)acetate**. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions and safety procedures.

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References

- 1. ajol.info [ajol.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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